molecular formula C11H10ClNO3 B11873124 2-(3-Chloropropoxy)isoindoline-1,3-dione CAS No. 92635-22-8

2-(3-Chloropropoxy)isoindoline-1,3-dione

Cat. No.: B11873124
CAS No.: 92635-22-8
M. Wt: 239.65 g/mol
InChI Key: MPNISWZNSIYENI-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound has a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropoxy)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 3-chloropropanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropoxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: New derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Isoindoline derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological disorders. The compound binds to the allosteric site of the receptor, altering its conformation and affecting signal transduction pathways . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a potential mechanism for neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)isoindoline-1,3-dione
  • N-Substituted isoindoline-1,3-dione derivatives
  • Phthalimide derivatives

Uniqueness

2-(3-Chloropropoxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other isoindoline-1,3-dione derivatives, it has shown promising results in modulating dopamine receptors and inhibiting β-amyloid aggregation, making it a valuable compound for neurological research .

Properties

CAS No.

92635-22-8

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-(3-chloropropoxy)isoindole-1,3-dione

InChI

InChI=1S/C11H10ClNO3/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2

InChI Key

MPNISWZNSIYENI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCl

Origin of Product

United States

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